2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine
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Overview
Description
2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a cyclopropylmethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine typically involves the chloromethylation of 5-(cyclopropylmethoxy)pyridine. This can be achieved through the reaction of 5-(cyclopropylmethoxy)pyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 2-methyl-5-(cyclopropylmethoxy)pyridine.
Scientific Research Applications
2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that affect the function of the biomolecules . This interaction can influence various molecular targets and pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine is unique due to the specific positioning of the chloromethyl and cyclopropylmethoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-5-9-3-4-10(6-12-9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2 |
InChI Key |
KJQFPPWMTWBTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)CCl |
Origin of Product |
United States |
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